molecular formula C10H10BrFS B14055245 (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane

(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane

Cat. No.: B14055245
M. Wt: 261.16 g/mol
InChI Key: FKKQIESWVZUGBW-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a cyclobutyl group via a sulfane linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane typically involves the reaction of 4-bromo-3-fluorophenyl derivatives with cyclobutyl sulfane precursors. One common method is the nucleophilic substitution reaction where a cyclobutyl thiol reacts with a 4-bromo-3-fluorophenyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, while the cyclobutyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)(methyl)sulfane
  • 4-Bromo-3-fluorophenyl cyclobutyl ketone
  • 4-Bromophenyl methyl sulfone

Uniqueness

(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is unique due to the combination of its bromine and fluorine-substituted phenyl ring with a cyclobutyl group via a sulfane linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrFS

Molecular Weight

261.16 g/mol

IUPAC Name

1-bromo-4-cyclobutylsulfanyl-2-fluorobenzene

InChI

InChI=1S/C10H10BrFS/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2

InChI Key

FKKQIESWVZUGBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)SC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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